molecular formula C19H13F2NO B11431596 4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11431596
M. Wt: 309.3 g/mol
InChI Key: NAULBHAHLNWNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a difluorophenyl group attached to a dihydrobenzoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-difluoroaniline with a suitable aldehyde or ketone, followed by cyclization using an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines and quinolinones, which can have different biological and chemical properties .

Scientific Research Applications

4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound can also interact with DNA or proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroquinolin-4(1H)-one: A similar compound with a different substitution pattern.

    2-(2,4-difluorophenyl)-pyridine: Another compound with a difluorophenyl group but a different core structure.

Uniqueness

4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a quinoline core and a difluorophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for various applications .

Properties

Molecular Formula

C19H13F2NO

Molecular Weight

309.3 g/mol

IUPAC Name

4-(2,3-difluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H13F2NO/c20-16-7-3-6-13(18(16)21)15-10-17(23)22-19-12-5-2-1-4-11(12)8-9-14(15)19/h1-9,15H,10H2,(H,22,23)

InChI Key

NAULBHAHLNWNRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=C(C(=CC=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.